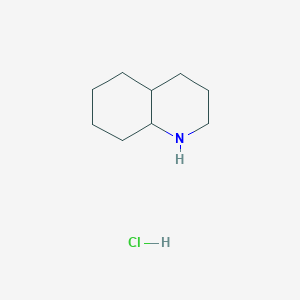![molecular formula C14H21NO B13254289 {1-[Amino(phenyl)methyl]cyclohexyl}methanol](/img/structure/B13254289.png)
{1-[Amino(phenyl)methyl]cyclohexyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[Amino(phenyl)methyl]cyclohexyl}methanol is an organic compound that features a cyclohexyl ring substituted with an amino group and a phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[Amino(phenyl)methyl]cyclohexyl}methanol typically involves the reaction of cyclohexanone with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction proceeds as follows:
- Cyclohexanone reacts with benzylamine to form an imine intermediate.
- The imine intermediate is then reduced to form this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
{1-[Amino(phenyl)methyl]cyclohexyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, {1-[Amino(phenyl)methyl]cyclohexyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features make it a valuable tool for probing the binding sites of various biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
作用機序
The mechanism of action of {1-[Amino(phenyl)methyl]cyclohexyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the amino and phenyl groups.
Benzylamine: Contains the amino and phenyl groups but lacks the cyclohexyl ring.
Cyclohexanone: Contains the cyclohexyl ring but lacks the amino and phenyl groups.
Uniqueness
{1-[Amino(phenyl)methyl]cyclohexyl}methanol is unique due to the presence of both the amino and phenyl groups attached to the cyclohexyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
[1-[amino(phenyl)methyl]cyclohexyl]methanol |
InChI |
InChI=1S/C14H21NO/c15-13(12-7-3-1-4-8-12)14(11-16)9-5-2-6-10-14/h1,3-4,7-8,13,16H,2,5-6,9-11,15H2 |
InChIキー |
RHSYYPIQBHUJEE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CO)C(C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



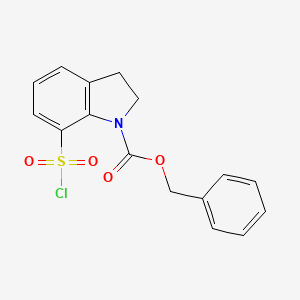
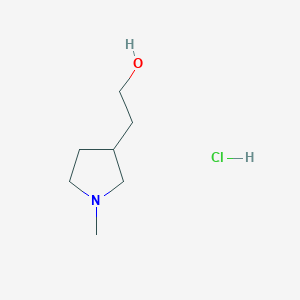

amine](/img/structure/B13254223.png)
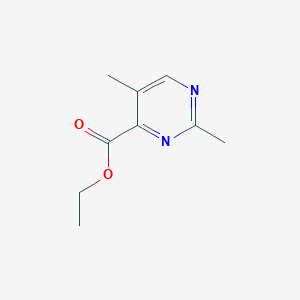

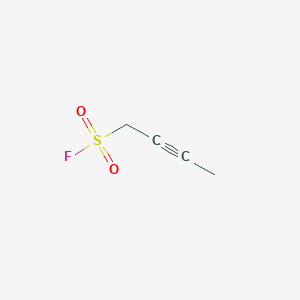
![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13254271.png)
amine](/img/structure/B13254276.png)



